molecular formula C24H18FN3O2 B612099 2-(benzyloxy)-5-(2-fluoropyridin-4-yl)-N-(pyridin-3-yl)benzamide CAS No. 1285515-21-0

2-(benzyloxy)-5-(2-fluoropyridin-4-yl)-N-(pyridin-3-yl)benzamide

カタログ番号 B612099
CAS番号: 1285515-21-0
分子量: 399.43
InChIキー: WCIGMFCFPXZRMQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Benzyloxy)-5-(2-fluoropyridin-4-yl)-N-(pyridin-3-yl)benzamide (BFPP) is a novel benzamide compound with a variety of biological activities. BFPP has been studied for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and viral infections. BFPP has been demonstrated to possess anti-inflammatory, anti-cancer, and anti-viral properties. In addition, BFPP has been shown to have neuroprotective, cardioprotective, and hepatoprotective effects.

科学的研究の応用

Parkinson’s Disease Treatment

GSK2578215A is a selective inhibitor of leucine-rich repeat kinase 2 (LRRK2), a potential therapeutic target for some forms of Parkinson’s disease . The G2019S mutation in LRRK2 enhances kinase activity, suggesting that small molecule LRRK2 kinase inhibitors like GSK2578215A may be able to block aberrant LRRK2-dependent signaling in Parkinson’s disease .

High Selectivity for LRRK2

GSK2578215A exhibits exceptionally high selectivity for LRRK2 across the kinome . This high selectivity makes it a valuable tool for studying LRRK2 function and pathology.

Inhibition of Ser910 and Ser935 Phosphorylation

GSK2578215A substantially inhibits Ser910 and Ser935 phosphorylation of both wild-type LRRK2 and the G2019S mutant at a concentration of 0.3-1.0 µM in cells . This suggests that GSK2578215A could be used to study the role of these phosphorylation sites in LRRK2 function and disease.

In Vivo Efficacy

GSK2578215A has been shown to inhibit LRRK2 activity in mouse spleen and kidney, but not in brain, following intraperitoneal injection of 100 mg/kg . This indicates that GSK2578215A could be used to study the peripheral effects of LRRK2 inhibition.

Induction of Protective Autophagy

GSK2578215A has been reported to induce protective autophagy in SH-SY5Y cells . This suggests that GSK2578215A could be used to study the role of autophagy in neurodegenerative diseases like Parkinson’s disease.

Biochemical Potency

GSK2578215A exhibits biochemical IC50s of around 10 nM against both wild-type LRRK2 and the G2019S mutant . This high potency makes it a valuable tool for studying LRRK2 function and pathology.

作用機序

Target of Action

GSK2578215A is a potent and highly selective inhibitor of the leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a potential therapeutic target for some forms of Parkinson’s disease . Mutations in the LRRK2 gene have been associated with Parkinson’s disease, and its inhibition opens potential new therapeutic options .

Mode of Action

GSK2578215A inhibits both wild-type LRRK2 and the G2019S mutant form of LRRK2 . It inhibits Ser910 and Ser935 phosphorylation in vitro . The compound’s interaction with its targets results in the induction of protective autophagy in SH-SY5Y cells .

Biochemical Pathways

GSK2578215A affects crucial neurodegenerative features such as mitochondrial dynamics and autophagy . It induces mitochondrial fragmentation, an early step preceding autophagy . This increase in autophagosome results from inhibition of fusion rather than increases in synthesis . The observed effects were shared with LRRK2-IN-1, a well-described, structurally distinct kinase inhibitor compound, or when knocking down LRRK2 expression using siRNA .

Pharmacokinetics

It is known that gsk2578215a is blood-brain barrier (bbb) permeable , which is crucial for its potential use in treating neurological disorders like Parkinson’s disease.

Result of Action

GSK2578215A induces protective autophagy in SH-SY5Y cells . It also induces oxidative stress as evidenced by the accumulation of 4-hydroxy-2-nonenal in SH-SY5Y cells . These results demonstrate the relevance of LRRK2 in mitochondrial-activated pathways mediating in autophagy and cell fate, crucial features in neurodegenerative diseases .

Action Environment

The action of GSK2578215A is influenced by the cellular environment. For instance, the induction of autophagy by GSK2578215A is observed in SH-SY5Y cells, a well-established dopaminergic cell culture model . .

特性

IUPAC Name

5-(2-fluoropyridin-4-yl)-2-phenylmethoxy-N-pyridin-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O2/c25-23-14-19(10-12-27-23)18-8-9-22(30-16-17-5-2-1-3-6-17)21(13-18)24(29)28-20-7-4-11-26-15-20/h1-15H,16H2,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIGMFCFPXZRMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC(=NC=C3)F)C(=O)NC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1285515-21-0
Record name GSK-2578215A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1285515210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-2578215A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q641JSF42X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

(2-Fluoro-4-pyridinyl)boronic acid (425 mg, 3.02 mmol), bis(triphenylphosphine)palladium(II) chloride (70.6 mg, 0.10 mmol) and sodium carbonate (1066 mg, 10.06 mmol) as a solution in 2 ml of water was added to a solution of 5-bromo-2-[(phenylmethyl)oxy]-N-3-pyridinylbenzamide (may be prepared as described in example 2; 771 mg, 2.01 mmol) in 1,2-dimethoxyethane (20 ml). The mixture was heated to reflux for 2 hours. The mixture was diluted with ethyl acetate (50 ml) and water (50 ml). The organic layer was separated and the aqueous layer was extracted with ethyl acetate (2×50 ml). The organics were combined and evaporated. The residue was purified by chromatography on silica eluting with 0-10% methanol/dichloromethane 1% ammonia to yield the title compound as an off-white solid. 500 mg.
Quantity
425 mg
Type
reactant
Reaction Step One
Quantity
1066 mg
Type
reactant
Reaction Step One
Quantity
771 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
70.6 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。